molecular formula C14H9ClN2O3 B15176231 1,8-Diamino-4-chloro-5-hydroxyanthraquinone CAS No. 72972-37-3

1,8-Diamino-4-chloro-5-hydroxyanthraquinone

Cat. No.: B15176231
CAS No.: 72972-37-3
M. Wt: 288.68 g/mol
InChI Key: ZIIAOWLFHYETAS-UHFFFAOYSA-N
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Description

1,8-Diamino-4-chloro-5-hydroxyanthraquinone is an organic compound with the molecular formula C14H9ClN2O3. It is a derivative of anthraquinone, characterized by the presence of amino, chloro, and hydroxy functional groups. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Diamino-4-chloro-5-hydroxyanthraquinone can be synthesized through several methods. One common approach involves the chlorination of 1,8-diaminoanthraquinone followed by hydroxylation. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the hydroxylation step can be achieved using hydrogen peroxide or a similar oxidizing agent under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and hydroxylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,8-Diamino-4-chloro-5-hydroxyanthraquinone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form aminoanthraquinone derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aminoanthraquinone derivatives.

    Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.

Scientific Research Applications

1,8-Diamino-4-chloro-5-hydroxyanthraquinone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.

    Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of 1,8-Diamino-4-chloro-5-hydroxyanthraquinone involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects. The pathways involved include the inhibition of topoisomerases and the generation of reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

    1,8-Dihydroxyanthraquinone: Lacks the amino and chloro groups, resulting in different chemical properties and applications.

    1,8-Diaminoanthraquinone: Lacks the chloro and hydroxy groups, leading to variations in reactivity and biological activity.

    4-Chloro-1,8-dihydroxyanthraquinone: Lacks the amino groups, affecting its chemical behavior and uses.

Uniqueness

1,8-Diamino-4-chloro-5-hydroxyanthraquinone is unique due to the combination of amino, chloro, and hydroxy functional groups. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various scientific and industrial applications.

Properties

CAS No.

72972-37-3

Molecular Formula

C14H9ClN2O3

Molecular Weight

288.68 g/mol

IUPAC Name

1,8-diamino-4-chloro-5-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H9ClN2O3/c15-5-1-2-6(16)10-9(5)13(19)12-8(18)4-3-7(17)11(12)14(10)20/h1-4,18H,16-17H2

InChI Key

ZIIAOWLFHYETAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)Cl)N)O

Origin of Product

United States

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